molecular formula C13H15NO B2973406 1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one CAS No. 91956-74-0

1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one

Cat. No.: B2973406
CAS No.: 91956-74-0
M. Wt: 201.269
InChI Key: VUBKAPIKGMCAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system with a methyl group at the 6th position and a prop-2-en-1-one moiety attached to the nitrogen atom of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 6-methyl-1,2,3,4-tetrahydroquinoline with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Industrial production methods may involve the use of catalytic hydrogenation or other advanced techniques to optimize yield and purity.

Chemical Reactions Analysis

1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the prop-2-en-1-one moiety to a propanol group.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)prop-2-en-1-one can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-13(15)14-8-4-5-11-9-10(2)6-7-12(11)14/h3,6-7,9H,1,4-5,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBKAPIKGMCAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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